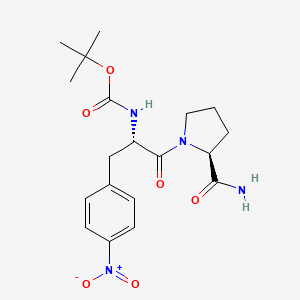

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity. The Boc group is particularly useful for protecting amine functionalities during chemical reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-alanyl-L-prolinamid beinhaltet typischerweise den Schutz der Aminogruppe unter Verwendung von Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) bei Raumtemperatur durchgeführt . Die Nitrogruppe wird durch Nitrierungsreaktionen eingeführt, häufig unter Verwendung von Salpetersäure oder einer Nitrierungsmischung.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden jedoch zur Aufnahme größerer Mengen hochskaliert. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute verbessern. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und minimale Nebenprodukte zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-alanyl-L-prolinamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas, Palladiumkatalysator.

Reduktion: Trifluoressigsäure, Dichlormethan.

Substitution: Verschiedene Nucleophile abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Amin: Aus der Reduktion der Nitrogruppe.

Entschützte Amin: Aus der Entfernung der Boc-Gruppe.

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-alanyl-L-prolinamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese von Peptiden und anderen komplexen organischen Molekülen verwendet.

Biologie: Wird in der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinfaltung eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.

Industrie: Wird in der Produktion von Pharmazeutika und Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-alanyl-L-prolinamid beinhaltet den Schutz der Aminogruppe, was unerwünschte Nebenreaktionen während der chemischen Synthese verhindert. Die Boc-Gruppe ist unter basischen Bedingungen stabil, kann aber unter sauren Bedingungen entfernt werden, was eine selektive Entschützung ermöglicht . Die Nitrogruppe kann durch Reduktion zu einem Amin umgewandelt werden, das weiter an verschiedenen biochemischen Wegen teilnehmen kann.

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-Alanin: Ähnliche Struktur, jedoch ohne den Prolinamid-Anteil.

N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-Prolin: Ähnliche Struktur, jedoch ohne den Alanyl-Anteil.

N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-alanyl-L-Alanin: Ähnliche Struktur, jedoch mit einem zusätzlichen Alaninrest.

Einzigartigkeit

N-(tert-Butoxycarbonyl)-4-Nitro-3-phenyl-L-alanyl-L-prolinamid ist aufgrund seiner Kombination aus der Boc-geschützten Aminogruppe, der Nitrogruppe und der spezifischen Aminosäuresequenz einzigartig. Diese Kombination bietet eine vielseitige Plattform für verschiedene chemische Modifikationen und Anwendungen in Forschung und Industrie .

Eigenschaften

CAS-Nummer |

73385-89-4 |

|---|---|

Molekularformel |

C19H26N4O6 |

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C19H26N4O6/c1-19(2,3)29-18(26)21-14(11-12-6-8-13(9-7-12)23(27)28)17(25)22-10-4-5-15(22)16(20)24/h6-9,14-15H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,26)/t14-,15-/m0/s1 |

InChI-Schlüssel |

HDOWWXJOIAEGEC-GJZGRUSLSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)